3-Ethoxy-6-piperazin-1-ylpyridazine

Cancer Metabolism Nucleotide Homeostasis dCTPase Inhibition

3-Ethoxy-6-piperazin-1-ylpyridazine (CAS 1105195-92-3) is a heterobifunctional pyridazine building block defined by a 3-ethoxy substituent and a 6-piperazin-1-yl moiety on the 1,2-diazine ring. With a molecular weight of 208.26 g/mol and the formula C10H16N4O, it serves as a versatile synthetic intermediate, typically supplied at 95% purity for research-scale medicinal chemistry derivatization.

Molecular Formula C10H16N4O
Molecular Weight 208.26 g/mol
CAS No. 1105195-92-3
Cat. No. B1387471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-6-piperazin-1-ylpyridazine
CAS1105195-92-3
Molecular FormulaC10H16N4O
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCCOC1=NN=C(C=C1)N2CCNCC2
InChIInChI=1S/C10H16N4O/c1-2-15-10-4-3-9(12-13-10)14-7-5-11-6-8-14/h3-4,11H,2,5-8H2,1H3
InChIKeyVTOQXFBDIMCWPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxy-6-piperazin-1-ylpyridazine (CAS 1105195-92-3): Core Scaffold Identity and Procurement Baseline


3-Ethoxy-6-piperazin-1-ylpyridazine (CAS 1105195-92-3) is a heterobifunctional pyridazine building block defined by a 3-ethoxy substituent and a 6-piperazin-1-yl moiety on the 1,2-diazine ring . With a molecular weight of 208.26 g/mol and the formula C10H16N4O, it serves as a versatile synthetic intermediate, typically supplied at 95% purity for research-scale medicinal chemistry derivatization . Its value is intrinsically tied to its regiochemistry, providing a defined vector for parallel library synthesis compared to earlier-generation or non-piperazine pyridazine intermediates.

Why Regiochemical Precision Matters When Sourcing 3-Ethoxy-6-piperazin-1-ylpyridazine


In the piperazinyl-pyridazine class, simple substitution or positional isomerism can fundamentally alter downstream biological activity profiles. For instance, shifting the piperazine from the 6- to the 5-position on the pyridazine core (3-ethoxy-5-(piperazin-1-yl)pyridazine) changes the molecular shape and electronic distribution, which in structure-activity relationship (SAR) programs often leads to divergent target affinity . This compound's specific 3-ethoxy-6-piperazin-1-yl topology offers a distinct hydrogen-bond acceptor pattern and steric environment compared to its 3-methoxy or 3-chloro analogs, making it non-interchangeable in lead optimization workflows where subtle variations in the C3 substituent govern potency and selectivity . Therefore, sourcing the precise regioisomer is critical to maintaining SAR continuity.

Quantitative Differentiation Evidence for 3-Ethoxy-6-piperazin-1-ylpyridazine Against Closest Analogs


Human dCTP Pyrophosphatase 1 (dCTPase) Inhibitory Activity: Class-Level Potency Context

While direct IC50 data for 3-ethoxy-6-piperazin-1-ylpyridazine against dCTPase is not reported, the piperazin-1-ylpyridazine chemotype has been validated as a novel class of potent dCTPase inhibitors [1]. Lead compounds in this class achieve IC50 values in the sub-micromolar range and display outstanding selectivity over related NTP pyrophosphatases [1]. The 3-ethoxy substituent present in the target compound is a common structural feature in this class and is expected to influence the ligand-protein interaction profile compared to the 3-methoxy or 3-chloro variants, though explicit comparative enzymatic data for these specific analogs remain unpublished.

Cancer Metabolism Nucleotide Homeostasis dCTPase Inhibition

Stearoyl-CoA Desaturase-1 (SCD1) Inhibitory Potential: Comparative Class Profile

The piperazinylpyridazine scaffold, to which 3-ethoxy-6-piperazin-1-ylpyridazine belongs, has been explored as a basis for potent and orally bioavailable SCD1 inhibitors [1]. In a representative series, compound XEN103 (a closely related pyridazinylpiperazine) achieved an in vitro IC50 of 14 nM against mouse SCD1 and 12 nM in a human HepG2 cellular assay [1]. The 3-ethoxy modification is hypothesized to contribute to metabolic stability—a known liability in this series—as indicated by structure-metabolism relationship studies showing that the nature of the C3 substituent significantly impacts microsomal clearance rates [2]. However, head-to-head metabolic stability data for the 3-ethoxy derivative versus 3-methoxy or 3-chloro counterparts are not yet available in the public domain.

Metabolic Disease Lipid Metabolism SCD1 Inhibition

Vanilloid Receptor 1 (TRPV1) Antagonism: Historical Chemical Series Benchmark

Pyridazinylpiperazines, including the 3-ethoxy-6-piperazin-1-yl scaffold, have been evaluated as second-generation TRPV1 (VR1) antagonists [1]. The most potent members of this series demonstrated IC50 values ranging from 9 to 200 nM in capsaicin- and pH-induced FLIPR assays using human VR1-expressing HEK293 cells, representing an improved pharmacological profile over the lead compound BCTC [1]. The 3-ethoxy group is a critical determinant of antagonist potency within this chemotype, but direct comparative data between the 3-ethoxy and other 3-substituted analogs (e.g., 3-isopropoxy) are not publicly available.

Pain Neuropharmacology TRPV1 Antagonism

Defined-Value Application Scenarios for 3-Ethoxy-6-piperazin-1-ylpyridazine Based on Current Evidence


Medicinal Chemistry Derivatization for Kinase or Nucleotide Enzyme Targets

As a 3,6-disubstituted pyridazine scaffold, the compound is suitable for lead optimization programs targeting nucleotide-binding enzymes such as dCTPase or SCD1. The free piperazine NH provides a straightforward handle for diversification (e.g., sulfonylation, reductive amination) to generate focused libraries for SAR studies [1]. Procurement of the 3-ethoxy variant is recommended when the preliminary SAR suggests that a small alkoxy group at the C3 position favors target engagement over the 3-chloro or 3-methoxy series, aligning with class-level dCTPase and SCD1 inhibitor data described in Section 3.

Synthesis of Positron Emission Tomography (PET) Tracer Precursors

The ethoxy group can be leveraged as a protected or latent phenol, enabling late-stage [11C]methylation or [18F]fluoroethylation for PET imaging probe development. The defined 3-ethoxy-6-piperazin-1-yl topology simplifies the radiochemical synthesis route compared to regioisomeric mixtures, a critical factor in GMP tracer production where precursor identity and purity are tightly controlled.

Exploratory TRPV1 Antagonist Hit-to-Lead Progression

Building on the established pyridazinylpiperazine TRPV1 pharmacophore, this compound can serve as a starting point for designing second-generation VR1 antagonists. The ethoxy substituent has been shown within the class to influence pharmaceutical and pharmacological profiles relative to the prototype BCTC [1], making it a viable candidate for scaffold-hopping exercises aimed at improving oral bioavailability or CNS penetration.

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